

Application Notes and Protocols: (3S,4R)-PF-6683324

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Compound of Interest

Compound Name: (3S,4R)-PF-6683324

Cat. No.: B610054

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Introduction

(3S,4R)-PF-6683324 is a potent and selective, cell-permeable small molecule inhibitor of Protein Tyrosine Kinase 6 (PTK6), also known as Breast Tumor Kinase (Brk). It functions as a Type II inhibitor, binding to the inactive, DFG-out conformation of the kinase. In biochemical assays, **(3S,4R)-PF-6683324** exhibits a half-maximal inhibitory concentration (IC₅₀) of 76 nM against PTK6.[1] In cell-based assays, it has been shown to inhibit the autophosphorylation of PTK6 at tyrosine 342 (Tyr342) in engineered HEK293T cells overexpressing wild-type PTK6 with an IC₅₀ of 0.7 μM.[1][2] This compound also demonstrates inhibitory activity against Tropomyosin receptor kinases (TrkA, TrkB, TrkC) in the low nanomolar range. This document provides detailed protocols and guidelines for the use of **(3S,4R)-PF-6683324** in cell-based assays.

Data Presentation

Table 1: In Vitro Inhibitory Activity of (3S,4R)-PF-6683324

| Assay Type | Target | Cell Line | IC ₅₀ | Reference |
|-----------------------------|----------|--------------------|------------------|-----------|
| Biochemical Assay | PTK6/Brk | - | 76 nM | [1][2] |
| p-PTK6 (Y342) In-Cell ELISA | PTK6/Brk | Engineered HEK293T | 0.70 ± 0.33 μM | [2] |

Table 2: Recommended Working Concentrations in Cell-Based Assays

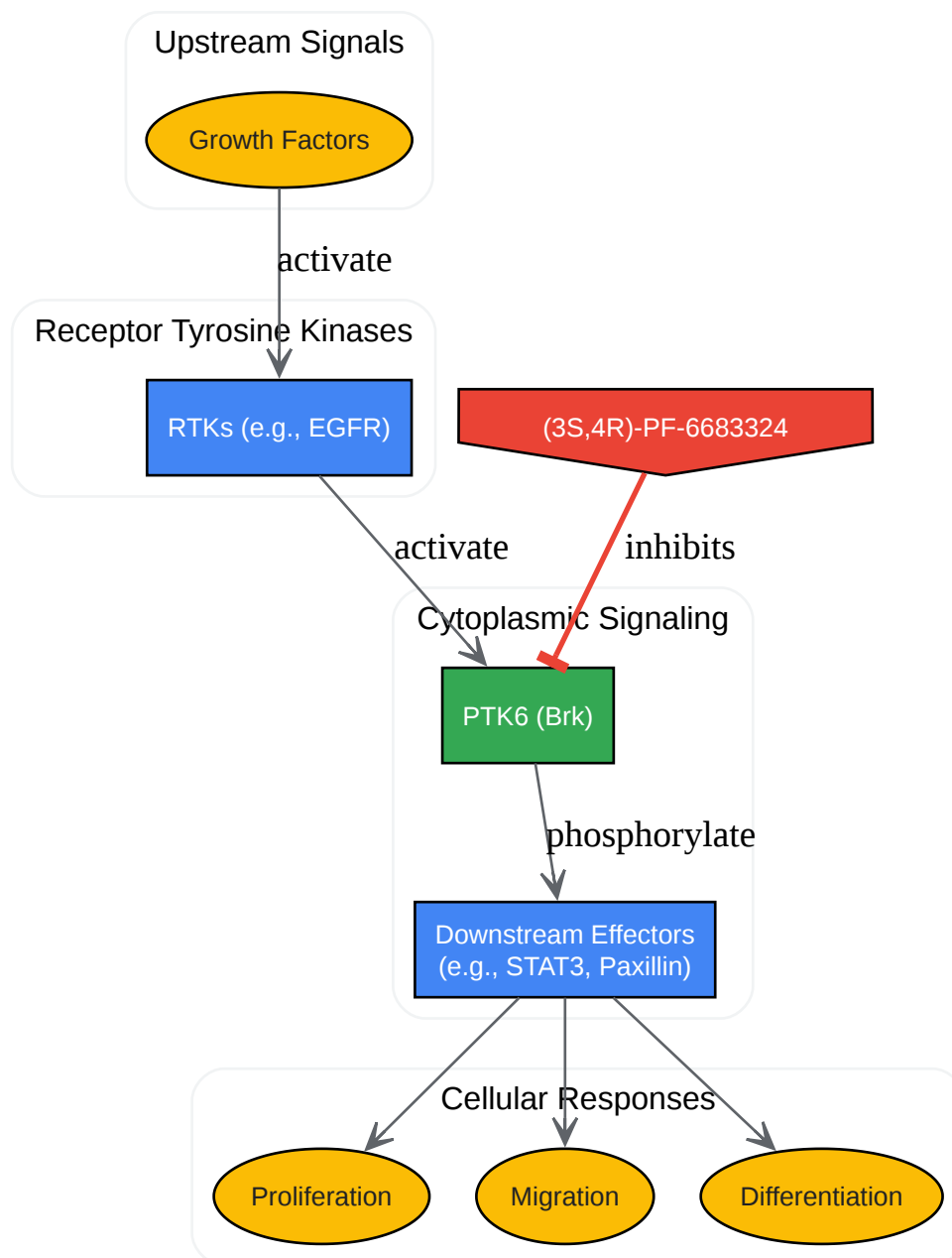
| Cell Line | Assay Type | Recommended Concentration Range | Notes | Reference |
|---|--|---------------------------------|---|-----------|
| Engineered HEK293T (overexpressing PTK6) | Inhibition of PTK6 phosphorylation | 0.1 - 10 μ M | To determine cellular IC50 for target engagement. | [2] |
| MDA-MB-231 | Inhibition of p-PTK6 (confocal microscopy) | 10 μ M | Used to confirm target engagement in an endogenous setting. | |
| Various Breast Cancer Cell Lines (e.g., T47D, BT474, MDA-MB-231, MDA-MB-453, BT549) | Cell Proliferation / Cytotoxicity | 1 - 25 μ M | Modest anti-proliferative effects observed, likely independent of PTK6 inhibition. Higher concentrations may induce off-target effects. | [2] |
| MDA-MB-231, MDA-MB-468 | Apoptosis Assay (Annexin V/PI staining) | 5 - 50 μ M | Suggested starting range based on typical concentrations for inducing apoptosis with kinase inhibitors. | [3][4] |
| MDA-MB-231, MDA-MB-157, HCC1806, BT-59 | Cell Migration Assay | 0.1 - 10 μ M | Suggested starting range based on concentrations used for other kinase inhibitors | [5] |

in migration
assays.

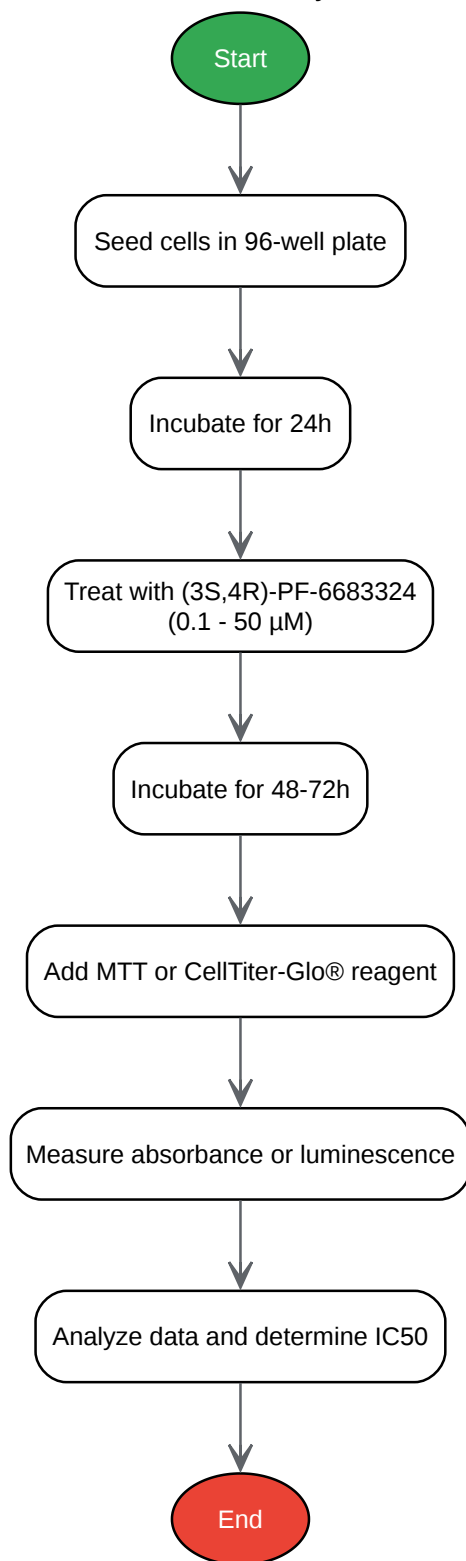
Signaling Pathway

(3S,4R)-PF-6683324 inhibits PTK6, a non-receptor tyrosine kinase involved in various cellular processes. The downstream signaling pathways of PTK6 are not fully elucidated but are known to influence cell proliferation, differentiation, and migration.

PTK6 Signaling Pathway Inhibition



Cell Proliferation Assay Workflow

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References

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